Chemical and physical properties of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid
Chemical and physical properties of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid
An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic Acid: Properties, Synthesis, and Spectroscopic Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this guide combines information from commercial suppliers with established principles of pyridazine chemistry to offer a predictive yet scientifically grounded resource.
Introduction
6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid belongs to the pyridazine family, a class of nitrogen-containing heterocycles known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1]. The incorporation of a trifluoroethoxy group can enhance metabolic stability and binding affinity of molecules to biological targets, making this compound a potentially valuable building block in drug discovery[2]. This guide will delve into its known and predicted properties, a plausible synthetic route, and expected spectroscopic characteristics.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid, primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1178449-40-5 | [3] |
| Molecular Formula | C₇H₅F₃N₂O₃ | [3] |
| Molecular Weight | 222.12 g/mol | [3] |
| Physical State | Solid (predicted) | N/A |
| Purity | >95% (typical) | [3] |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported and would require experimental determination.
Synthesis and Purification
While a specific, detailed synthesis for 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid has not been published in readily accessible literature, a plausible and efficient synthetic route can be proposed based on established pyridazine chemistry. The most likely precursor is a 6-chloropyridazine-3-carboxylic acid derivative, which can undergo nucleophilic aromatic substitution with 2,2,2-trifluoroethanol.
A general patent describes the synthesis of pyridazine carboxylic acid derivatives from corresponding 3-chloropyridazines[4]. Another patent details the synthesis of 6-methoxypyridazine-3-carboxylic acid from 6-chloropyridazine-3-carboxylic acid using sodium methoxide, a reaction analogous to the proposed use of sodium 2,2,2-trifluoroethoxide[5].
Proposed Synthetic Workflow
Caption: Proposed synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid.
Step-by-Step Experimental Protocol (Predictive)
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Preparation of Sodium 2,2,2-trifluoroethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 2,2,2-trifluoroethanol to a stirring suspension of sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
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Nucleophilic Aromatic Substitution: To the freshly prepared sodium 2,2,2-trifluoroethoxide solution, add a solution of a suitable ester of 6-chloropyridazine-3-carboxylic acid (e.g., the methyl or ethyl ester) in anhydrous THF. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) for the consumption of the starting material. The use of an ester protecting group for the carboxylic acid is crucial to prevent unwanted side reactions.
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Work-up and Isolation of the Ester Intermediate: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester intermediate.
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Purification of the Ester: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Hydrolysis to the Carboxylic Acid: The purified ester is dissolved in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide). The reaction is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC).
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Final Product Isolation and Purification: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Spectral Analysis (Predictive)
The definitive structural confirmation of 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid would rely on a combination of spectroscopic techniques. Based on the analysis of similar pyridazine derivatives, the following spectral characteristics are anticipated.[6][7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridazine ring protons and the methylene protons of the trifluoroethoxy group.
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Pyridazine Protons: Two doublets in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the two protons on the pyridazine ring. The exact chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the trifluoroethoxy group.
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Methylene Protons: A quartet in the region of δ 4.5-5.5 ppm, arising from the -O-CH₂-CF₃ group, with coupling to the three fluorine atoms.
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Carboxylic Acid Proton: A broad singlet, typically in the downfield region (δ 10-13 ppm), which is characteristic of a carboxylic acid proton. This signal may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon environments in the molecule.
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Carbonyl Carbon: A signal in the range of δ 160-170 ppm, corresponding to the carboxylic acid carbonyl carbon.[6]
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Pyridazine Carbons: Signals for the four carbons of the pyridazine ring, with those attached to electronegative atoms (nitrogen and oxygen) appearing further downfield.
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Trifluoroethoxy Carbons: A quartet for the -CH₂- carbon due to coupling with the fluorine atoms, and a quartet for the -CF₃ carbon, which will also show a large one-bond C-F coupling constant.
Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern.
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Molecular Ion Peak: A prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 222.
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Fragmentation: Common fragmentation patterns for pyridazines involve the loss of N₂[9]. Other expected fragments would correspond to the loss of the carboxylic acid group (-COOH) and cleavage of the trifluoroethoxy side chain.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H bond.
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C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
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C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F bonds of the trifluoroethoxy group.
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Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region.
Potential Applications in Drug Discovery and Materials Science
Pyridazine derivatives are a well-established class of pharmacophores with a broad spectrum of biological activities.[1] The introduction of a trifluoroethoxy group can enhance properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, 6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid is a promising scaffold for the development of novel therapeutic agents.
Furthermore, nitrogen-containing heterocyclic compounds are of interest in materials science for their potential applications in organic electronics and as ligands in coordination chemistry. The combination of the pyridazine core and the trifluoroethoxy group may impart unique electronic and photophysical properties to materials derived from this compound.
Conclusion
6-(2,2,2-Trifluoroethoxy)pyridazine-3-carboxylic acid is a molecule with significant potential in both medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation for researchers by outlining its known properties, a plausible synthetic strategy, and predicted spectroscopic characteristics based on the established chemistry of related pyridazine compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this interesting heterocyclic building block.
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. connectsci.au [connectsci.au]
